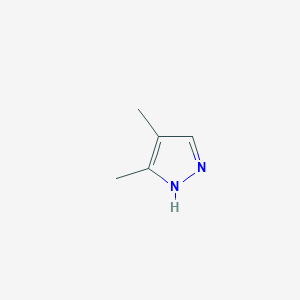

3,4-Dimethyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4,5-dimethyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-4-3-6-7-5(4)2/h3H,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTVFIMEENGCJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182465 | |

| Record name | 3,4-Dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2820-37-3 | |

| Record name | 3,4-Dimethylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2820-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3(5),4-Dimethylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002820373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIMETHYL-1H-PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3(5),4-DIMETHYLPYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LF1K5QUJ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3,4 Dimethyl 1h Pyrazole and Its Derivatives

Classical and Modern Synthetic Routes to Pyrazole (B372694) Scaffolds

The construction of the pyrazole ring system has been a subject of extensive research, leading to the development of a diverse array of synthetic strategies. These methods can be broadly categorized into classical cyclocondensation reactions and modern multi-component reactions.

Cyclocondensation Reactions

Cyclocondensation reactions represent the most traditional and widely employed approach for pyrazole synthesis. chim.it These reactions typically involve the condensation of a 1,3-dielectrophilic species with a hydrazine (B178648) derivative. nih.gov

The Knorr pyrazole synthesis, first reported in 1883, is a cornerstone of pyrazole chemistry and involves the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives. ijtsrd.commdpi.compharmajournal.net This method is a straightforward and rapid approach to obtaining polysubstituted pyrazoles. mdpi.compharmajournal.net For instance, the reaction of acetylacetone (B45752) with hydrazine yields 3,5-dimethylpyrazole (B48361). ijtsrd.compharmajournal.netwikipedia.org

The reaction mechanism initiates with the formation of an imine through an acid-catalyzed reaction. When using substituted hydrazines, the initial attack can occur at either carbonyl carbon, potentially leading to a mixture of regioisomers. pharmajournal.net The choice of solvent and catalyst can significantly influence the regioselectivity of the reaction. For example, using aprotic dipolar solvents like N,N-dimethylacetamide can lead to higher regioselectivity compared to protic solvents like ethanol (B145695). nih.govmdpi.com

| Reactant 1 | Reactant 2 | Product | Catalyst/Solvent | Key Finding | Reference |

| 1,3-Diketone | Hydrazine | Pyrazole | Acid catalyst | Classic Knorr synthesis, can produce regioisomers. | ijtsrd.commdpi.compharmajournal.net |

| Acetylacetone | Hydrazine | 3,5-Dimethylpyrazole | --- | A specific example of the Knorr synthesis. | ijtsrd.compharmajournal.netwikipedia.org |

| 1,3-Diketones | Arylhydrazines | 1-Aryl-3,4,5-substituted pyrazoles | N,N-Dimethylacetamide | High regioselectivity at room temperature. | mdpi.com |

| Ketones & Acid Chlorides (in situ 1,3-diketone formation) | Hydrazine | Pyrazoles | --- | Allows for the synthesis of previously inaccessible pyrazoles. | mdpi.com |

Pyrazoles can also be synthesized from the reaction of α,β-unsaturated aldehydes with hydrazine. This reaction initially forms a pyrazoline intermediate, which is subsequently dehydrogenated to yield the aromatic pyrazole ring. wikipedia.org

The cyclocondensation of α,β-ethylenic ketones with hydrazine derivatives is a common method for synthesizing pyrazolines. These intermediates can then be oxidized to form the corresponding pyrazole. nih.govsemanticscholar.org The choice of catalyst and reaction conditions can influence the efficiency and regioselectivity of this process. For example, copper triflate in an ionic liquid has been used to catalyze the condensation of chalcones with arylhydrazines, leading to 1,3,5-triarylpyrazoles in good yields without the need for an additional oxidizing agent. semanticscholar.org

Another approach involves the epoxidation of β-arylchalcones with hydrogen peroxide, followed by the addition of hydrazine hydrate (B1144303) to form a pyrazoline intermediate, which then dehydrates to the desired 3,5-diaryl-1H-pyrazole. semanticscholar.orgorientjchem.org

| Reactant 1 | Reactant 2 | Intermediate | Product | Conditions/Catalyst | Key Finding | Reference |

| α,β-Ethylenic ketone | Hydrazine derivative | Pyrazoline | Pyrazole | Oxidation | General route to pyrazoles. | nih.govsemanticscholar.org |

| Chalcone | Arylhydrazine | Pyrazoline | 1,3,5-Triarylpyrazole | Copper triflate/bmim | One-pot addition-cyclocondensation and oxidative aromatization. | semanticscholar.org |

| β-Arylchalcone | Hydrogen peroxide, then Hydrazine hydrate | Epoxide, then Pyrazoline | 3,5-Diaryl-1H-pyrazole | --- | Synthesis via an epoxide intermediate. | semanticscholar.orgorientjchem.org |

The reaction of acetylenic ketones with hydrazine derivatives has been a known method for pyrazole synthesis for over a century. nih.govsemanticscholar.org This reaction, however, can often lead to a mixture of two regioisomers. semanticscholar.org The regioselectivity can be influenced by the nature of the substituent on the hydrazine. For instance, methylhydrazine tends to yield a different major regioisomer compared to arylhydrazines due to the differing nucleophilicity of the nitrogen atoms. semanticscholar.org More recent methods have focused on achieving higher regioselectivity, such as the synthesis of 3-trifluoromethylpyrazoles using a hypervalent iodine reagent under transition-metal-free conditions, which provides good yields of a single isomer. nih.govsemanticscholar.org

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) have emerged as powerful and efficient strategies for the synthesis of complex molecules like pyrazoles in a single step from readily available starting materials. longdom.org These reactions are atom-economical and environmentally friendly, often utilizing green solvents like water. longdom.orglongdom.org

A common MCR for pyrazole synthesis involves the reaction of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile (B47326) or ethyl acetoacetate), and a hydrazine. beilstein-journals.orgnih.gov For example, a three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water with ammonium (B1175870) acetate (B1210297) as a catalyst can produce pyrazole derivatives in good yields. longdom.orglongdom.org Four-component reactions, which might include an additional β-ketoester, can lead to more complex fused heterocyclic systems like pyrano[2,3-c]pyrazoles. beilstein-journals.orgnih.gov

The versatility of MCRs is further demonstrated by the variety of catalysts that can be employed, including molecular iodine, Lewis acids, and even nanoparticle-based catalysts, allowing for optimization of reaction conditions and yields. beilstein-journals.org

| Reaction Type | Reactants | Product | Catalyst/Solvent | Key Finding | Reference |

| Three-component | Enaminones, Benzaldehyde, Hydrazine-HCl | Pyrazole derivatives | Ammonium acetate/Water | Green and efficient synthesis. | longdom.orglongdom.org |

| Four-component | Aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | 1,4-Dihydropyrano[2,3-c]pyrazoles | Taurine/Water | Leads to fused heterocyclic systems. | nih.gov |

| Three-component | Aryl halides, α-Bromocinnamaldehyde, Tosylhydrazine | 3,4-Biarylpyrazoles | MBSC/Cyclocondensation-elimination | One-pot procedure for substituted pyrazoles. | beilstein-journals.org |

One-Pot Synthesis Strategies

A notable one-pot procedure for preparing pyrazole derivatives involves the condensation of hydrazines and 1,3-dicarbonyl compounds. In some variations, transition metal-based ionic liquids are utilized as both the catalyst and the solvent, enabling the reaction to proceed smoothly at room temperature. For instance, the use of a tetrachloroferrate(III)-based ionic liquid, [C4mim][FeCl4], has been shown to be highly effective for the synthesis of pyrazoles from the reaction between 2,4-dinitrophenylhydrazine (B122626) and acetylacetone, achieving a 90% yield. ias.ac.in This catalyst's reusability for up to four cycles underscores the sustainability of the method. ias.ac.in

Another sophisticated one-pot method involves a sequence of a sterically hindered Claisen condensation, a Knorr reaction, and hydrolysis. organic-chemistry.org This approach is particularly useful for synthesizing 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids from readily available reactants, bypassing the need for unstable 2,4-diketo ester intermediates. The use of a sodium methoxide/lithium chloride (MeONa/LiCl) system is crucial, with LiCl believed to stabilize key intermediates, leading to yields as high as 91%. organic-chemistry.org

While these examples demonstrate the synthesis of pyrazole derivatives, the principles can be adapted for 3,4-dimethyl-1H-pyrazole. A hypothetical one-pot synthesis could involve the reaction of 3-methyl-2,4-pentanedione (B1204033) with a hydrazine source, which would theoretically yield the desired 3,4-dimethylpyrazole skeleton.

Synthesis from Diazo Compounds

The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a fundamental and powerful method for the regioselective synthesis of pyrazoles. organic-chemistry.orglongdom.org This reaction is often characterized by mild conditions and high efficiency. For the specific synthesis of this compound, the reaction would involve the cycloaddition of diazomethane (B1218177) (CH₂N₂) with 2-butyne.

Although diazomethane is a toxic and explosive reagent requiring careful handling, its in-situ generation can mitigate some of the risks. General procedures for such cycloadditions have been developed. For example, trimethylsilyl (B98337) diazomethane has been reacted with various alkynes at room temperature or with heating (e.g., 80 °C for phenylacetylene) to afford the corresponding pyrazoles after the evaporation of excess reagent and solvent. rsc.org Another approach generates diazo compounds in situ from N-tosylhydrazones in the presence of a base, which then react with an alkyne. organic-chemistry.org This in-situ generation avoids the isolation of the hazardous diazo compound. longdom.orgnih.gov

The reaction can also be performed under aqueous micellar catalysis, presenting a more sustainable alternative to traditional organic solvents. unisi.it Ethyl diazoacetate, generated in situ from ethyl glycinate (B8599266) and sodium nitrite (B80452), has been successfully reacted with alkynes in a micellar environment using the surfactant TPGS-750-M. The pH of the reaction medium was found to be critical for controlling the regioselectivity of the cycloaddition. unisi.it

Catalytic Approaches

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to pyrazoles with enhanced efficiency, selectivity, and milder reaction conditions. Both transition-metal and Brønsted acid/base catalysis have been extensively applied to pyrazole synthesis.

Transition-metal catalysts are widely employed in various strategies for pyrazole synthesis. These methods include cyclization, cross-coupling, and C-H activation reactions.

Copper Catalysis: Copper salts, such as copper(I) iodide (CuI), have been used to mediate the electrophilic cyclization of α,β-alkynic hydrazones to form substituted pyrazoles. nih.gov

Palladium Catalysis: Palladium catalysts are effective in ring-opening reactions of 2H-azirines with hydrazones, providing access to polysubstituted pyrazoles. organic-chemistry.org

Ruthenium Catalysis: Ruthenium complexes can catalyze the synthesis of 1,4-disubstituted pyrazoles from 1,3-diols and alkyl hydrazines via a hydrogen transfer mechanism. organic-chemistry.org A double C-H fluoroalkylation of N-alkylhydrazones has also been achieved using RuCl₂(PPh₃)₃ as a catalyst. organic-chemistry.org

Iron Catalysis: Lewis acidic iron catalysts, particularly when incorporated into ionic liquids like [C4mim][FeCl4], have proven effective in the one-pot synthesis of pyrazoles from hydrazines and 1,3-diketones at room temperature. ias.ac.in

Scandium Catalysis: Scandium triflate (Sc(OTf)₃) has been used as a Lewis acid catalyst in a one-pot synthesis of 3,4-disubstituted 1H-pyrazoles from epoxides and hydrazine. acs.org The reaction proceeds through a pyrazoline intermediate, which is then oxidized to the pyrazole using N-bromosuccinimide. acs.org

These catalytic systems offer broad substrate scope and functional group tolerance, making them powerful tools for constructing a wide array of pyrazole derivatives. nih.govbeilstein-journals.org

Brønsted acids and bases are fundamental catalysts in the synthesis of pyrazoles, primarily by facilitating the key condensation and cyclization steps.

Brønsted acids, such as sulfuric acid or p-toluenesulfonic acid, are crucial in the industrial synthesis of this compound from butanone and paraformaldehyde. They catalyze the initial aldol (B89426) condensation to form the α,β-unsaturated ketone intermediate. The subsequent cyclization with hydrazine is often performed under basic or neutral conditions.

Recent research has focused on developing more environmentally friendly and reusable Brønsted acid catalysts. Polyvinylsulfonic acid (PVSA) has been introduced as a novel, biodegradable, and recyclable solid acid catalyst for pyrazole synthesis. benthamdirect.com It has been shown to be more effective than other acidic catalysts in certain applications, and it can be easily recovered by filtration and reused multiple times without significant loss of activity. benthamdirect.com

Brønsted acid catalysis is also central to the N-alkylation of pyrazoles. A method using trichloroacetimidate (B1259523) electrophiles is effectively catalyzed by Brønsted acids like camphorsulfonic acid (CSA), providing an alternative to methods that require strong bases or high temperatures. mdpi.comsemanticscholar.org

Specific Synthesis Protocols for this compound

While general methodologies provide a framework for pyrazole synthesis, specific and optimized protocols have been developed for the industrial and laboratory-scale production of this compound.

Synthesis from Butanone and Paraformaldehyde

A widely adopted and commercially significant method for synthesizing this compound starts from the readily available materials butanone (methyl ethyl ketone) and paraformaldehyde. researchgate.netresearchgate.net This process is typically a multi-step synthesis.

The first step is an acid-catalyzed aldol condensation reaction between butanone and paraformaldehyde. This reaction is typically carried out in the presence of a protonic acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, at temperatures ranging from 30–60°C for 4–20 hours. The product of this step is the key intermediate, 3-methyl-3-buten-2-one (B1203178).

In the second step, the isolated 3-methyl-3-buten-2-one undergoes a cyclization reaction with hydrazine hydrate. researchgate.net This step is conducted under controlled temperatures, typically between 40–50°C for 2–8 hours. The resulting pyrazoline intermediate is not isolated but is oxidized in situ to form the aromatic pyrazole ring. researchgate.net This oxidation is commonly achieved using hydrogen peroxide in the presence of a base, such as sodium hydroxide, at 30–60°C for 3–10 hours.

Table of Reaction Parameters for the Synthesis from Butanone and Paraformaldehyde

| Step | Reactants | Catalyst/Reagents | Temperature (°C) | Time (h) | Product |

| 1. Condensation | Butanone, Paraformaldehyde | H₂SO₄ or p-TsOH | 30 - 60 | 4 - 20 | 3-Methyl-3-buten-2-one |

| 2. Cyclization | 3-Methyl-3-buten-2-one, Hydrazine Hydrate | - | 40 - 50 | 2 - 8 | Pyrazoline Intermediate |

| 3. Oxidation | Pyrazoline Intermediate | H₂O₂, NaOH | 30 - 60 | 3 - 10 | This compound |

Alternative Precursors and Reaction Conditions

While the classical synthesis of pyrazoles often involves the condensation of 1,3-dicarbonyl compounds with hydrazines, recent methodologies have explored a variety of alternative starting materials and reaction conditions to improve efficiency, yield, and industrial applicability. scispace.comacs.org

A prominent and industrially relevant synthesis for 3,4-dimethylpyrazole utilizes readily available and inexpensive precursors: 2-butanone (B6335102) and paraformaldehyde. researchgate.net The process typically begins with an acid-catalyzed condensation of these starting materials in a C1-C4 alcohol, such as methanol. This is followed by a reaction with hydrazine hydrate to form the pyrazole ring, and a subsequent oxidation step, often using hydrogen peroxide, to yield this compound. researchgate.net This method is noted for its high yield, purity, and suitability for large-scale production, offering an environmentally friendlier alternative by reducing the reliance on large quantities of concentrated sulfuric acid.

Alternative strategies reported in the literature for pyrazole synthesis in general, which can be adapted for derivatives, include the reaction of α,β-unsaturated aldehydes and ketones with hydrazines and 1,3-dipolar cycloaddition of diazo compounds with alkynes. scispace.com Various catalytic systems have been explored to optimize these reactions, employing catalysts such as copper triflate, ionic liquids, and nano-ZnO, which can lead to good yields (often 60-90%) and potentially shorter reaction times compared to traditional methods. mdpi.com

The table below provides a comparative analysis of different preparation methods.

| Feature | Method from 2-Butanone/Paraformaldehyde | Other Literature Methods for Pyrazoles |

| Starting Materials | 2-butanone, paraformaldehyde, hydrazine hydrate | Various ketones, chalcones, hydrazines |

| Solvent | Methanol (or other C1-C4 alcohols) | DMF, ethanol, or ionic liquids |

| Catalysts | Protonic acids (e.g., sulfuric acid, p-toluenesulfonic acid) | Copper triflate, ionic liquids, bases |

| Reaction Temperature | 30–60°C | Room temperature to 60°C |

| Reaction Time | Condensation: 4–20 h; Cyclization: 2–8 h + 3–10 h | Variable, often shorter with modern catalysts |

| Environmental Impact | Reduced use of concentrated sulfuric acid, less waste | Dependent on the specific catalyst and solvent used |

| Yield and Purity | High yield and purity, suitable for scale-up | Good yields reported, typically ranging from 60–90% |

Synthesis of Functionalized this compound Derivatives

Functionalization of the this compound core is crucial for tuning its chemical and biological properties. Research has focused on developing regioselective methods to introduce substituents at specific positions of the pyrazole ring and on strategies to incorporate a wide diversity of functional groups.

Regioselectivity is a key challenge in the functionalization of pyrazoles, as the ring contains multiple reaction sites (N1, C3, C4, C5). Specific methodologies have been developed to control the position of substitution on the pyrazole scaffold.

N1-Alkylation : A catalyst-free method has been developed for the highly regioselective synthesis of N1-alkyl pyrazoles, which addresses a long-standing challenge in synthetic chemistry. acs.org This protocol allows for the direct N1-alkylation of various substituted 1H-pyrazoles, including those with di- and tri-substituted rings, providing a straightforward route to N-functionalized derivatives. acs.org

C4-Functionalization : The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group (-CHO) specifically at the C4 position of the pyrazole ring. researchgate.net Using a reagent prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), this compound can be converted to 4-formyl-3,5-dimethyl-1H-pyrazole with yields between 68-82%.

C5-Functionalization : The introduction of substituents at the C5 position can be achieved through lithiation followed by electrophilic trapping. For instance, treating 1-aryl-3-CF3-1H-pyrazoles with n-butyllithium (n-BuLi) generates a lithium pyrazolide intermediate, which then reacts with elemental iodine to exclusively produce the 5-iodo derivative. rsc.org

Halogenation : Regioselective halogenation offers a versatile handle for further modifications. The iodination of 1-aryl-3-CF3-pyrazoles can be directed to either the C4 or C5 position based on the reaction conditions. rsc.org Ceric ammonium nitrate (B79036) (CAN)-mediated iodination with I₂ leads to the 4-iodo isomer, while the lithiation-iodination sequence yields the 5-iodo isomer. rsc.org Similarly, the iodination of 1,4-dimethyl-1H-pyrazole using iodine and an oxidizing agent proceeds selectively to yield 3-iodo-1,4-dimethyl-1H-pyrazole.

Once a functional handle such as a halogen is introduced, a variety of substituents can be incorporated using modern cross-coupling reactions. Furthermore, direct C-H functionalization and modification of existing substituents provide additional routes to diverse derivatives.

Cross-Coupling Reactions : Iodinated pyrazoles are excellent building blocks for creating more complex molecules. rsc.org For example, 4-iodo and 5-iodo-3-trifluoromethylated pyrazoles readily participate in Suzuki-Miyaura reactions to introduce aryl groups and Sonogashira reactions to install phenylethynyl groups, often in high yields (>90% for Sonogashira coupling). rsc.org

Oxidation of Methyl Groups : The methyl groups on the this compound ring can be oxidized to carboxylic acid groups. Using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in an acidic medium, the compound can be converted to pyrazole-3,4-dicarboxylic acid derivatives with approximately 75% conversion.

Sulfenylation and Sulfonylation : Sulfur-containing functional groups can also be introduced. A sulfenylation reaction using arylsulfonyl hydrazides and N-iodosuccinimide (NIS) can produce 5-amino-4-arylthio-3-aryl-1H-pyrazoles. mdpi.com Additionally, a transition-metal-free protocol using molecular iodine as a catalyst allows for the synthesis of 4-sulfonyl pyrazoles through a tandem C(sp²)-H sulfonylation and pyrazole annulation process. mdpi.com

The following table summarizes various functionalization reactions for the pyrazole ring.

| Reaction | Reagents & Conditions | Product Type | Yield (%) |

| Electrophilic Formylation | POCl₃/DMF, 90–120°C | 4-Formyl-3,5-dimethyl-1H-pyrazole | 68–82 |

| Oxidation | KMnO₄ in acidic media, 60–80°C | Pyrazole-3,4-dicarboxylic acid | ~75 (conversion) |

| Sulfenylation | Arylsulfonyl hydrazides/NIS, Room Temp. | 5-Amino-4-arylthio-3-aryl-1H-pyrazoles | 70–89 |

| Chalcone Condensation | Acetophenone/EtOH, reflux | Pyrazole-chalcone hybrids | 65–78 |

| Sonogashira Coupling | Iodopyrazole, Phenylacetylene, Pd catalyst | Phenylethynyl-pyrazoles | >90 rsc.org |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable synthetic routes for pyrazoles. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

One of the most prominent green strategies is the use of water as a reaction solvent, which is an environmentally benign alternative to volatile organic solvents. thieme-connect.com Several multicomponent reactions for the synthesis of functionalized pyrazoles have been successfully devised in water, often in the presence of a catalyst like ammonium acetate, offering a straightforward and cost-effective procedure. longdom.org

The development of efficient catalytic systems is another cornerstone of green pyrazole synthesis. For example, a highly efficient and environmentally friendly approach using a nano-ZnO catalyst has been reported for the synthesis of 1,3,5-substituted pyrazole derivatives, achieving yields up to 95% with short reaction times and simple work-up procedures. mdpi.com The use of molecular iodine as a catalyst in place of transition metals also represents a greener alternative for reactions like the synthesis of sulfonated pyrazoles. mdpi.com

Furthermore, one-pot multicomponent reactions are inherently green as they increase atom economy and reduce the number of purification steps, saving time, energy, and materials. organic-chemistry.orgclockss.org The synthesis of this compound phosphate (B84403) from butanone, paraformaldehyde, and hydrazine hydrate has been described as an environmentally friendly, three-step facile approach. researchgate.net A related method noted for industrial application reduces waste and avoids the large-scale use of concentrated sulfuric acid, highlighting a move towards greener industrial processes for this important compound.

Elucidation of Reaction Mechanisms and Kinetics Involving 3,4 Dimethyl 1h Pyrazole

Detailed Mechanistic Pathways of Key Reactions

3,4-Dimethyl-1H-pyrazole participates in a variety of chemical reactions, including cycloadditions, dehydrogenative couplings, ring-opening and ring-closure (ANRORC) mechanisms, oxidations, reductions, and substitutions.

Cycloaddition Reactions and Pyrazole (B372694) Derivative Formation

Cycloaddition reactions are a cornerstone in the synthesis of various pyrazole derivatives. A notable example is the 1,3-dipolar cycloaddition, which is a powerful method for constructing five-membered heterocyclic rings. For instance, the reaction of sydnones with activated alkynes proceeds via a 1,3-dipolar cycloaddition to form pyrazoles. lew.ro This process involves the addition of the sydnone, acting as a 1,3-dipole, to the alkyne (the dipolarophile), followed by the elimination of carbon dioxide to yield the aromatic pyrazole ring. lew.ro

Another significant pathway to pyrazole derivatives involves the condensation of β-diketones with hydrazine (B178648). sctunisie.org For example, the reaction of an aminopyrazole with a 1,3-diketone in the presence of acetic acid leads to the formation of pyrazolo[1,5-a]pyrimidines. sctunisie.org The mechanism initiates with the condensation of the amino group of the pyrazole with one of the carbonyl groups of the diketone, followed by dehydration and subsequent cyclization. sctunisie.org

Furthermore, chiral π–Cu(II) complexes can catalyze the isomerization of N-(3-butynoyl)-3,5-dimethyl-1H-pyrazole to an N-allenoylpyrazole intermediate in situ. This intermediate can then undergo various site-selective and enantioselective cycloaddition reactions, such as [3+2], [4+2], or [2+2] cycloadditions, to produce complex polycyclic structures with high enantioselectivity. acs.org

The table below summarizes key cycloaddition reactions for the formation of pyrazole derivatives.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref |

| 1,3-Dipolar Cycloaddition | Sydnones, Activated Alkynes | Reflux in toluene | Substituted Pyrazoles | lew.ro |

| Condensation/Cyclization | Aminopyrazoles, 1,3-Diketones | Acetic acid, ethanol (B145695), reflux | Pyrazolo[1,5-a]pyrimidines | sctunisie.org |

| Isomerization/[4+2] Cycloaddition | N-(3-butynoyl)-3,5-dimethyl-1H-pyrazole, Cyclic Dienes | Chiral π–Cu(II) complex | Bicyclic endo-adducts | acs.org |

Dehydrogenative Coupling Reactions

Dehydrogenative coupling reactions offer an atom-economical route to form new carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions are crucial for creating biaryl and azo compounds.

A highly selective Au/Ag bimetallic-catalyzed cross-dehydrogenative biaryl coupling between pyrazoles and fluoroarenes has been developed. nju.edu.cn This reaction yields biheteroaryl products with excellent functional group compatibility. The proposed mechanism suggests that a gold(III)-mediated C-H bond cleavage of the pyrazole is the rate-limiting step. nju.edu.cn The silver salt is not merely a halogen scavenger but plays a crucial role in the catalytic cycle. nju.edu.cn

Oxidative dehydrogenative coupling of pyrazol-5-amines can selectively form azopyrrole derivatives. nih.gov One method involves a copper-catalyzed oxidative coupling process. The reaction of pyrazol-5-amines in the presence of a copper(I) catalyst and a ligand like pyridine (B92270) leads to the formation of heteroaryl azo compounds. nih.gov Another pathway involves simultaneous C-I and N-N bond formation through iodination and oxidation using an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov

The table below outlines key dehydrogenative coupling reactions.

| Reaction Type | Reactants | Catalyst/Oxidant | Product Type | Ref |

| Cross-Dehydrogenative Biaryl Coupling | Pyrazoles, Fluoroarenes | (DMS)AuCl, AgOAc, PIDA | Biheteroaryl compounds | nju.edu.cn |

| Oxidative Dehydrogenative Coupling | Pyrazol-5-amines | CuI, Pyridine | Heteroaryl azo compounds | nih.gov |

| Oxidative Dehydrogenative Coupling/Iodination | Pyrazol-5-amines | TBHP | Iodo-substituted azopyrroles | nih.gov |

Ring-Opening and Ring-Closure (ANRORC) Mechanisms

The ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism is a significant pathway in the nucleophilic substitution reactions of heterocyclic compounds, including pyrazole derivatives. wikipedia.org This mechanism is distinct from simple substitution as it involves a complete restructuring of the heterocyclic ring.

The reaction of 1,4-dinitro-3-methyl-1H-pyrazole with arylhydrazines can proceed via an ANRORC mechanism to yield 1-aryl-3-methyl-4-nitro-1H-pyrazoles or a mixture of regioisomers. arkat-usa.orgresearchgate.net The proposed pathway involves the nucleophilic attack of the arylhydrazine on the C-5 position of the pyrazole ring. This is followed by the opening of the pyrazole ring, and subsequent intramolecular nucleophilic attack leading to the formation of a new pyrazole ring. arkat-usa.org The specific regioisomer formed depends on which nitrogen atom of the arylhydrazine initiates the attack and participates in the ring closure. arkat-usa.orgresearchgate.net

Similarly, ANRORC mechanisms have been proposed for the transformation of other heterocyclic systems, such as 1,2,4-triazines, into pyrazoles. semanticscholar.org The reaction of 1,2,4-triazines with certain carbanions can lead to ring contraction, forming pyrazole derivatives. semanticscholar.org This process involves the addition of the nucleophile, opening of the triazine ring, and subsequent closure to form the more stable pyrazole ring. semanticscholar.orgresearchgate.net

Oxidation and Reduction Mechanisms

This compound and its derivatives can undergo both oxidation and reduction reactions, which are fundamental to their synthesis and biological activity.

Oxidation: The methyl groups on the pyrazole ring can be oxidized. For instance, this compound hydrochloride can be oxidized using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in an acidic medium to form pyrazole-3,4-dicarboxylic acid derivatives. This reaction proceeds via the cleavage of the methyl groups at elevated temperatures (60–80°C).

A key aspect of DMP's function as a nitrification inhibitor is its interaction with the ammonia (B1221849) monooxygenase (AMO) enzyme in nitrifying bacteria. nih.gov This enzyme is responsible for the oxidation of ammonia to nitrite (B80452). DMP inhibits this process, and recent studies suggest this inhibition occurs through the chelation of copper (Cu²⁺) ions, which are essential cofactors for the AMO enzyme. nih.govresearchgate.net DMP forms complexes with copper, thereby deactivating the enzyme and slowing down nitrification. nih.govresearchgate.net

Reduction: The nitro group in nitro-substituted pyrazoles can be reduced to an amino group under specific conditions. This transformation is valuable for synthesizing more complex heterocyclic compounds and compounds with potential biological activities.

The table below summarizes key oxidation and reduction reactions.

| Reaction Type | Reactant | Reagent/Conditions | Product | Ref |

| Oxidation | This compound hydrochloride | KMnO₄, acidic media, 60–80°C | Pyrazole-3,4-dicarboxylic acid derivatives | |

| Reduction | 3,5-Dimethyl-4-nitro-1H-pyrazole | Specific reducing conditions | Amino-substituted pyrazole |

Substitution Reactions

The pyrazole ring and its substituents in this compound can participate in both electrophilic and nucleophilic substitution reactions.

Electrophilic Substitution: An example of electrophilic substitution is the Vilsmeier-Haack reaction. 3,5-dimethyl-1H-pyrazole derivatives can undergo electrophilic formylation using the Vilsmeier-Haack reagent (POCl₃/DMF) at elevated temperatures (90–120°C) to yield 4-formyl-3,5-dimethyl-1H-pyrazole derivatives.

Nucleophilic Substitution: In pyrazole derivatives containing leaving groups, nucleophilic substitution is a common reaction. For example, in 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which has two reactive chlorine atoms, treatment with methylamine (B109427) results in regioselective substitution. The chlorine atom at the 4-position of the pyrimidine (B1678525) ring is preferentially substituted over the chlorine in the chloromethyl group, yielding the 4-methylamino derivative. mdpi.com

Kinetic Studies of this compound Transformations

Kinetic studies provide valuable insights into the rates and mechanisms of reactions involving this compound.

The efficacy of DMP as a nitrification inhibitor has been evaluated through kinetic studies. Bacterial assays measuring the production of nitrite (NO₂⁻) have shown that DMP reversibly targets the ammonia monooxygenase (AMO) enzyme. smartfertiliserhub.org.au Michaelis-Menten kinetics suggest that DMP acts as an uncompetitive inhibitor of AMO. smartfertiliserhub.org.au Real-time measurements of oxygen (O₂) consumption confirm this mode of inhibition, showing that DMP significantly reduces the O₂ uptake rate by AMO at much lower concentrations compared to other inhibitors like dicyandiamide (B1669379) (DCD). smartfertiliserhub.org.au

Kinetic studies of pyrazole-linked metal catalysts in oxidation reactions have also been conducted. The catalytic activities of these complexes in the oxidation of catechol were evaluated using different solvents. bohrium.com The findings indicate that the choice of solvent significantly impacts the catalytic efficiency, with some reactions showing high activity in solvents like tetrahydrofuran (B95107) (THF) and no activity in others like acetonitrile. bohrium.com

The table below presents findings from kinetic studies.

| Study Focus | Method | Key Finding | Ref |

| Nitrification Inhibition | Michaelis-Menten kinetics, O₂ consumption measurement | DMP is an uncompetitive inhibitor of the AMO enzyme, reducing O₂ uptake rate effectively at low concentrations. | smartfertiliserhub.org.au |

| Catalytic Oxidation | UV-Vis monitoring | The solvent choice (e.g., THF vs. acetonitrile) dramatically affects the reaction rate and catalytic efficiency of pyrazole-linked metal catalysts. | bohrium.com |

Reaction Rate Determinations

The kinetics of reactions involving this compound are influenced by several factors, including the reactants, catalysts, and reaction conditions. For instance, in the synthesis of this compound itself, the initial condensation of 2-butanone (B6335102) and paraformaldehyde is typically conducted at 30–60°C for a duration of 4–20 hours. The subsequent cyclization with hydrazine hydrate (B1144303) proceeds at 40–50°C for 2–8 hours, followed by an oxidation step at 30–60°C for 3–10 hours.

Kinetic studies on the catalytic oxidation of catechol to o-quinone using pyrazole-based ligands have provided insights into reaction rates. While not specific to this compound, these studies highlight the importance of the ligand structure, metal ion, and solvent in determining the rate of reaction. For example, a copper (II) complex with a pyrazole-based ligand in THF exhibited a catalytic rate of 5.596 μmol.L⁻¹ min⁻¹. bohrium.com The choice of solvent is critical, as no catecholase activity was observed in acetonitrile. bohrium.com

The following table, derived from studies on related pyrazole compounds, illustrates how reaction conditions can be optimized to improve yields and reaction times, which are indirect indicators of reaction rates.

| Feature | Method Based on CN102911119B Patent | Other Literature Methods |

| Starting Materials | 2-butanone, paraformaldehyde, hydrazine hydrate | Various ketones, chalcones, hydrazines |

| Catalysts | Protonic acids (sulfuric acid, p-toluenesulfonic acid) | Copper triflate, ionic liquids, bases |

| Reaction Temperature | 30–60°C | Room temperature to 60°C |

| Reaction Time | 4–20 h (condensation), 2–8 h + 3–10 h (cyclization) | Variable, often shorter due to catalysts |

| Yield and Purity | High yield and purity, suitable for scale-up | Good yields reported, often 60–90% |

| This table provides a comparative analysis of preparation methods for pyrazoles, highlighting the impact of different catalysts and conditions on reaction time and yield. |

Activation Energy Analysis

Computational studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms and energy profiles. For proline-catalyzed reactions, which share mechanistic features with some organocatalytic reactions of pyrazoles, the computed activation barrier for the C-C bond formation was found to be around 10.0 kcal/mol. nih.gov DFT calculations have also been used to understand the isomerization mechanism of N-nitropyrazole and the reactivity of N-allenoylpyrazole. mdpi.comacs.org These computational approaches can provide estimates of activation energies and help in understanding the factors that influence them.

The following table presents gas phase ion energetics data for this compound from the NIST WebBook, which can be relevant for understanding its reactivity.

| Quantity | Value | Units | Method |

| Proton Affinity (review) | 927.3 | kJ/mol | N/A |

| Gas Basicity | 895.4 | kJ/mol | N/A |

| ΔrH° | 1488. ± 8.8 | kJ/mol | G+TS |

| ΔrG° | 1456. ± 8.4 | kJ/mol | IMRE |

| This table summarizes the gas phase ion energetics data for this compound. nist.gov |

Influence of Catalysis on Reaction Mechanisms

Catalysts play a pivotal role in directing the reaction pathways and enhancing the efficiency of reactions involving this compound and its derivatives.

Role of Transition-Metal Catalysts

Transition-metal catalysts are widely employed in the synthesis and functionalization of pyrazoles. ias.ac.inmdpi.com Iron complexes, for example, can catalyze the ring expansion of certain substrates to form functionalized pyrazoles in high yields (>85%). The mechanism often involves the formation of metal-nitrene intermediates that facilitate cyclization. mdpi.com

Copper catalysts are also prominent, particularly in dehydrogenative cross-coupling reactions and cycloadditions. mdpi.comorganic-chemistry.org For instance, copper triflate has been used under aerobic conditions for the synthesis of pyrenyl-substituted pyrazoles. mdpi.com Palladium catalysts are effective in the ring-opening reactions of 2H-azirines with hydrazones to produce polysubstituted pyrazoles. organic-chemistry.org

The combination of a transition metal with an ionic liquid can create a highly efficient and reusable catalytic system. ias.ac.in A study on the one-pot synthesis of pyrazoles found that an iron(III)-based ionic liquid, [C4mim][FeCl4], gave a 90% yield at room temperature and could be reused for up to four cycles with only a slight decrease in activity. ias.ac.in

| Catalyst | Product | Yield | Reference |

| Iron complexes | Functionalized pyrazoles (e.g., 5-aminopyrazoles) | >85% | |

| Copper triflate | Pyrenyl-substituted pyrazoles | - | mdpi.com |

| [C4mim][FeCl4] | 1,5-Dimethyl-3-(4-nitrophenyl)-1H-pyrazole | 90% | ias.ac.in |

| This table highlights the use of various transition-metal catalysts in pyrazole synthesis and their respective yields. |

Organocatalytic Mechanisms

Organocatalysis offers an alternative, metal-free approach to pyrazole synthesis and modification. mdpi.com These reactions are often lauded for their mild conditions and environmental friendliness. mdpi.com

A common organocatalytic strategy involves the use of chiral amines, such as proline and its derivatives, to catalyze reactions like aldol (B89426) and Michael additions. nih.govrsc.org The generally accepted mechanism for proline catalysis involves the formation of a more nucleophilic enamine intermediate from a carbonyl compound. nih.gov This enamine then reacts with an electrophile, and subsequent hydrolysis releases the product and regenerates the catalyst. nih.gov

N-Heterocyclic carbenes (NHCs) are another important class of organocatalysts used in cycloaddition reactions to form pyrazole derivatives. mdpi.comrsc.org The mechanism typically involves the formation of key intermediates like acyl azoliums. rsc.org

Recent research has also explored the use of pyrazole derivatives themselves as organocatalysts. acs.org For instance, 3,5-aryl-substituted pyrazoles have been shown to catalyze the cycloaddition of CO2, with the efficiency of the catalyst being influenced by the electronic nature of the substituents on the aryl rings. acs.org

Stereochemical Aspects of this compound Reactions

The stereochemistry of reactions involving pyrazole derivatives is a critical aspect, particularly in the synthesis of chiral molecules for pharmaceutical applications. While specific studies on the stereochemistry of this compound are limited in the provided results, general principles can be drawn from related systems.

In the synthesis of substituted pyrazoles from N-arylhydrazones and nitroolefins, mechanistic studies, including the stereochemical analysis of the key pyrazolidine (B1218672) intermediate, suggest a stepwise cycloaddition mechanism rather than a concerted 1,3-dipolar cycloaddition. organic-chemistry.org This stepwise pathway allows for the control of regioselectivity. organic-chemistry.org

Organocatalysis has emerged as a powerful tool for controlling the stereochemical outcome of reactions. Chiral organocatalysts, such as diphenylprolinol silyl (B83357) ether, have been used in asymmetric [3+3] cycloadditions to afford products with high enantioselectivities. rsc.org The catalyst induces a specific stereochemical environment that favors the formation of one enantiomer over the other. rsc.org

Computational studies have been instrumental in understanding the origins of stereoselectivity in these reactions. For example, in the Hajos-Parrish reaction catalyzed by proline, DFT calculations have helped to elucidate the preferred transition states that lead to the observed stereochemical outcome. nih.gov

An article on the computational and theoretical chemistry of This compound , as per the specified outline, cannot be generated at this time.

Extensive searches for dedicated scholarly research on the computational and theoretical aspects of the specific chemical compound this compound have not yielded the required data. The available scientific literature focuses on computational studies of various derivatives, such as substituted phenyl, nitro, or dihydro pyrazoles, rather than the parent this compound molecule itself.

Computational and Theoretical Chemistry of 3,4 Dimethyl 1h Pyrazole

Spectroscopic Parameter Prediction and Validation

Nuclear Magnetic Resonance (NMR) Chemical Shifts (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of 3,4-Dimethyl-1H-pyrazole. The chemical shifts provide insight into the electronic environment of the hydrogen and carbon atoms within the molecule.

In ¹H NMR studies of this compound phosphate (B84403) (DMPP) in a buffered deuterated solution, the proton on the aromatic ring (H5) is observed at a chemical shift of approximately 7.42 ppm. This significant downfield shift is attributed to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the adjacent nitrogen atom. acs.org The methyl groups at positions C3 and C4 are assigned to signals at 2.18 ppm and 1.98 ppm, respectively. acs.org The integration of these signals shows a respective ratio of 1:3:3, confirming the assignment of one aromatic proton to three protons for each of the two methyl groups. acs.org

Detailed ¹H and ¹³C NMR chemical shifts are compiled in the table below.

| Atom | Nucleus | Chemical Shift (ppm) |

| H at C5 | ¹H | 7.42 |

| CH₃ at C3 | ¹H | 2.18 |

| CH₃ at C4 | ¹H | 1.98 |

| C3 | ¹³C | 143.4 |

| C5 | ¹³C | 132.5 |

| C4 | ¹³C | 116.0 |

| CH₃ at C3 | ¹³C | 8.7 |

| CH₃ at C4 | ¹³C | 7.0 |

Table 1: Experimental ¹H and ¹³C NMR chemical shifts for this compound and its phosphate salt. acs.org

UV-Vis Absorption Wavelengths

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, spectral data, including its UV-Vis absorption spectrum, is available in public databases such as PubChem. nih.gov While specific absorption maxima for the parent compound are not detailed in the primary literature, studies on related derivatives can provide context. For instance, a derivative, methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)carbamoyl)benzoate, exhibits a maximum absorption (λmax) at 270 nm, which is attributed to the π→π* transition of the benzoate (B1203000) moiety.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed insights into the stability of molecular complexes and the dynamics of intermolecular interactions.

Binding Stability Analysis

MD simulations are employed to assess the stability of a ligand when bound to a receptor, such as a protein or other large molecules. A key metric for this analysis is the root-mean-square deviation (RMSD), which measures the average distance between the atoms of the superimposed ligand (or protein) over the course of the simulation. Lower and stable RMSD values suggest the formation of a stable complex. For pyrazole (B372694) derivatives, MD simulations have been used to confirm stable binding within the active sites of enzymes.

In the context of this compound phosphate (DMPP), its interaction and complex formation with humic substances like fulvic acid (FA) and humic acid (HA) have been investigated. Studies have shown that DMPP interacts with both, with a significantly greater affinity for HA. This binding can affect the inhibitor's mobility and persistence in the environment. The stability of these non-covalent complexes can be quantified by determining association constants and the free energy of the interaction. acs.org

Intermolecular Interaction Dynamics (e.g., Noncovalent Interactions)

The interactions between this compound and other molecules are governed by a variety of noncovalent forces. Advanced NMR techniques, such as Saturation Transfer Difference (STD) and Diffusion Ordered Spectroscopy (DOSY), have been used to probe these interactions. acs.org

Studies on the interaction between DMPP and humic substances have revealed the specific roles of different parts of the molecule. For instance, STD NMR analysis indicated that the aromatic proton of the pyrazole ring is pivotal for its association with humic acid. acs.org In contrast, both methyl groups were more significantly involved in the interaction with fulvic acid. acs.org These findings highlight how the hydrophobic nature of soil organic matter can influence the behavior of DMPP through noncovalent interactions. acs.org The formation of such complexes occurs through a host-guest mechanism, leading to a decrease in the molecular motion of the pyrazole, which can be observed as a broadening of its NMR signals. acs.org

Crystal Structure Prediction and Analysis

Understanding the crystal structure is crucial for predicting the macroscopic properties of a compound. Computational methods are increasingly used to predict crystal packing and analyze the intermolecular forces that stabilize the crystal lattice.

Hirshfeld Surface Analysis and 2D Fingerprints

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in a crystalline environment, allowing for the identification of close contacts between neighboring molecules. The analysis generates 2D fingerprint plots, which summarize the types and relative contributions of different intermolecular interactions.

For pyrazole-containing crystal structures, Hirshfeld analysis reveals that H···H, H···C/C···H, and H···N/N···H contacts are among the most significant interactions governing the crystal packing. In the crystal structure of a complex containing a 3,4-dimethylphenyl pyrazole derivative, the relative contributions of these contacts to the Hirshfeld surface were quantified. thermofisher.com Similarly, in a cobalt complex with 3,5-dimethyl-4-amino-1H-pyrazole, H···H and H···Cl/Cl···H contacts were found to be the most important for crystal packing. ambeed.com

The table below summarizes the percentage contributions of major intermolecular contacts from Hirshfeld surface analyses of related pyrazole compounds.

| Interaction Type | Contribution (%) in an Fe(II) Complex thermofisher.com | Contribution (%) in a Co(II) Complex ambeed.com |

| H···H | 48.5 | 47.1 |

| H···C/C···H | 28.9 | - |

| H···N/N···H | 16.2 | - |

| C···C | 2.4 | - |

| H···Cl/Cl···H | - | 28.5 |

Table 2: Percentage contributions of intermolecular contacts from Hirshfeld surface analysis of crystals containing pyrazole derivatives.

These analyses show the prevalence of hydrogen-based contacts in determining the supramolecular assembly of pyrazole derivatives in the solid state. The red regions on the Hirshfeld surface indicate strong intermolecular interactions, such as hydrogen bonds, which are represented by sharp spikes in the 2D fingerprint plots. thermofisher.com

Polymorphism and Conformational Analysis

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of study for pyrazole derivatives, though specific polymorphic studies on this compound are not extensively documented in the current literature. However, the conformational analysis, based on its known crystal structure and theoretical calculations, provides a foundational understanding of its structural preferences.

The conformation of this compound is characterized by the near-planar pyrazole ring. The primary conformational flexibility arises from the orientation of the methyl groups relative to the heterocyclic ring. In the solid state, as determined by X-ray crystallography, the molecule adopts a specific conformation that maximizes favorable intermolecular interactions and minimizes steric hindrance. nih.gov

It is also important to consider the tautomerism in 1H-pyrazoles. This compound can exist in two tautomeric forms, which are identical due to the symmetry of the substitution pattern. This rapid proton transfer between the nitrogen atoms is a key characteristic of pyrazoles and influences their chemical reactivity and interaction patterns. mdpi.com In solution, this tautomeric equilibrium is rapid on the NMR timescale, leading to averaged signals. mdpi.com

While dedicated studies on the polymorphism of this compound are limited, the study of related substituted pyrazoles indicates that conformational polymorphism, where different conformers pack into distinct crystal lattices, is a possibility for this class of compounds.

Table 1: Selected Computational Data for Pyrazole Derivatives

| Compound | Method | Focus of Study | Key Finding |

| (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl) (p-tolyl)methanone | DFT | Conformational and NBO analysis | Excellent agreement between theoretical and experimental data. nih.gov |

| 1-N-phenyl-3(3,4-dichlorophenyl)-5-phenyl-2-pyrazoline | DFT | NLO properties | Promising nonlinear optical properties. nih.gov |

| (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole | DFT/B3LYP/6-311++G(d,p) | Molecular geometry and vibrational frequencies | High correlation between theoretical and experimental values. derpharmachemica.com |

Intermolecular Hydrogen Bonding Networks

The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom) in the pyrazole ring makes this compound highly capable of forming intermolecular hydrogen bonds. mdpi.com These interactions are fundamental to the structure of the compound in the solid state and influence its physical properties, such as melting point and solubility.

In the solid state, pyrazoles are known to self-associate into various supramolecular assemblies through N-H···N hydrogen bonds. mdpi.com These can include cyclic dimers, trimers, tetramers, or linear chains (catemers). mdpi.com The specific arrangement is dictated by factors such as the steric and electronic nature of the substituents on the pyrazole ring.

The crystal structure of this compound reveals a network of intermolecular hydrogen bonds. nih.gov The N-H of one molecule forms a hydrogen bond with the pyridinic nitrogen atom of a neighboring molecule. This primary interaction leads to the formation of chains or cyclic motifs, which then pack to form the three-dimensional crystal lattice.

In addition to the strong N-H···N hydrogen bonds, weaker C-H···π interactions may also contribute to the stability of the crystal packing. The methyl groups and the pyrazole ring itself can participate in these weaker, yet significant, interactions.

Computational studies on related pyrazole systems have quantified the strength of these hydrogen bonds. For instance, in 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid, the O-H···N hydrogen bonds are the dominant intermolecular interaction, leading to the formation of infinite chains. arkat-usa.org The geometry of these hydrogen bonds, including the donor-acceptor distances and the bond angles, are key parameters determined from both experimental X-ray diffraction data and theoretical calculations.

Table 2: Hydrogen Bond Geometries in a Related Pyrazole Derivative

| Donor-H···Acceptor | d(D-H) / Å | d(H···A) / Å | d(D···A) / Å | <(DHA) / ° | Reference |

| O1-H1···N2' | 0.910 | 1.789 | 2.679 | 165.5 | arkat-usa.org |

| O1'-H1'···N2 | 0.882 | 1.840 | 2.694 | 162.3 | arkat-usa.org |

Data for 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid, illustrating typical hydrogen bond parameters in substituted pyrazoles.

The ability of the pyrazole moiety to form robust hydrogen-bonded networks is a cornerstone of its utility in crystal engineering and the design of supramolecular materials. By modifying the substituents on the pyrazole ring, it is possible to tune the directionality and strength of these interactions to create materials with specific topologies and properties.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of 3,4-dimethyl-1H-pyrazole, offering a window into its atomic-level structure and dynamics. weebly.com

Advanced NMR techniques such as Saturation Transfer Difference (STD) NMR and Diffusion Ordered Spectroscopy (DOSY) have been instrumental in studying the noncovalent interactions of this compound, particularly with complex macromolecules like humic substances. acs.orgnih.gov

Saturation Transfer Difference (STD) NMR: This powerful ligand-based NMR method is used to identify which parts of a small molecule, like this compound, are in close contact with a larger receptor molecule. researchgate.net In a study investigating the interaction between 3,4-dimethylpyrazole phosphate (B84403) (DMPP) and humic and fulvic acids, STD NMR experiments revealed the specific binding epitopes. The results highlighted the crucial role of the aromatic proton of the pyrazole (B372694) ring in the association with humic acid, while the methyl groups were more significantly involved in the interaction with fulvic acid. nih.gov This technique operates by selectively saturating the protons of the macromolecule; this saturation is then transferred to the protons of the binding ligand that are in close proximity (within approximately 5 Å). researchgate.net

Diffusion Ordered Spectroscopy (DOSY): The DOSY experiment provides a way to measure the self-diffusion coefficients of molecules in a solution, which can be used to distinguish between different species in a mixture based on their size and shape. tamu.edu For this compound interacting with humic substances, DOSY NMR was used to determine the fractions of the compound that were free in solution versus those complexed with the humic materials. nih.gov By measuring the changes in the diffusion coefficient of DMPP in the presence of increasing concentrations of humic and fulvic acids, researchers were able to quantify the extent of binding. acs.orgnih.gov This information is critical for calculating association constants and thermodynamic parameters, such as the Gibbs free energy of the interaction. nih.gov The DOSY experiment is particularly sensitive to the experimental conditions, requiring excellent temperature regulation and well-calibrated magnetic field gradients for accurate results. tamu.edu

These advanced NMR methods provide qualitative and quantitative data on intermolecular interactions, which are crucial for understanding the behavior of this compound in complex environments. acs.orgresearchgate.net

The fundamental structure of this compound is routinely confirmed using one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy. weebly.comipb.pt

1D NMR: The ¹H NMR spectrum of this compound provides key information for its initial identification. In a deuterated buffer at pH 7, the proton attached to the aromatic carbon (C5-H) appears as a signal at approximately 7.42 ppm. acs.org This downfield shift is attributed to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the adjacent nitrogen atoms. acs.org The two methyl groups at positions 3 and 4 give rise to intense singlets at around 2.18 ppm and 1.98 ppm, respectively. acs.org The integration of these signals, showing a ratio of 1:3:3, confirms the assignment of the aromatic proton and the two methyl groups. acs.org ¹³C NMR spectroscopy further corroborates the structure, with distinct signals for the aromatic carbons and the methyl carbons. nih.gov

2D NMR: For more complex molecules or to unambiguously assign all signals, 2D NMR techniques are employed. ipb.pt Experiments like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. weebly.com These experiments are invaluable for confirming the connectivity within the molecule and ensuring the correct assignment of all proton and carbon signals, which is a foundational step for any further spectroscopic study. weebly.comipb.pt

The following table summarizes the typical ¹H NMR chemical shifts for this compound.

| Proton | Chemical Shift (ppm) | Multiplicity | Integration |

| C5-H | 7.42 | s | 1H |

| C3-CH₃ | 2.18 | s | 3H |

| C4-CH₃ | 1.98 | s | 3H |

Data sourced from a study of 3,4-dimethylpyrazole phosphate in a deuterated buffer at pH 7. acs.org

Quantitative NMR (qNMR) offers a precise method for determining the concentration of substances and studying molecular interactions. ox.ac.uk In the context of this compound, qNMR can be used to measure the extent of its binding to other molecules. acs.org

When this compound interacts with another molecule, such as a humic acid, changes in its NMR spectrum can be observed. These changes include shifts in the chemical shifts of its protons (chemical shift drift) and a broadening of the signals (line-broadening effect). acs.org By monitoring the chemical shift drift of the pyrazole's protons as a function of the concentration of the interacting partner, a binding isotherm can be constructed. acs.org

Furthermore, DOSY NMR experiments, as mentioned earlier, provide a direct way to quantify the amount of bound and free this compound based on their different diffusion rates. nih.gov The fraction of the complexed pyrazole can be determined from the diffusion data, which then allows for the calculation of the association constant (Ka) or dissociation constant (Kd) for the interaction. nih.gov For the interaction between DMPP and humic acid, a Kd of 0.5169 M was calculated, indicating the strength of the complex. nih.gov This quantitative data is essential for understanding the thermodynamics and stability of the complexes formed. nih.govox.ac.uk

Vibrational Spectroscopy

FT-IR spectroscopy is a widely used technique to identify the functional groups present in a molecule. The FT-IR spectrum of a pyrazole derivative will show characteristic absorption bands corresponding to the stretching and bending vibrations of its various bonds. derpharmachemica.com For a related compound, (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, theoretical and experimental studies have assigned the key vibrational modes. derpharmachemica.com

For this compound, one would expect to observe:

N-H stretching: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the N-H group of the pyrazole ring.

C-H stretching: Bands in the 2800-3000 cm⁻¹ region due to the symmetric and asymmetric stretching of the methyl groups. derpharmachemica.com

C=N stretching: A characteristic absorption in the 1540-1600 cm⁻¹ range for the C=N bond within the pyrazole ring.

C-C stretching: Vibrations for the C-C bonds in the ring.

Methyl group deformations: Asymmetric and symmetric bending (deformation) vibrations for the CH₃ groups typically appear around 1465-1440 cm⁻¹ and 1390-1370 cm⁻¹, respectively. derpharmachemica.com

Ring deformations: In-plane and out-of-plane bending vibrations of the pyrazole ring itself are expected at lower frequencies. A pyrazole ring deformation for a related compound was observed experimentally at 634 cm⁻¹. derpharmachemica.com

A product specification sheet for this compound confirms its identity using FT-IR, indicating that the spectrum conforms to the expected pattern for the structure. thermofisher.com

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy relies on the inelastic scattering of monochromatic light. A key advantage is that vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice-versa. For instance, symmetric vibrations of non-polar bonds often produce strong Raman signals.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of this compound.

High-resolution mass spectrometry provides highly accurate mass measurements, which in turn allows for the determination of the elemental formula of a compound. For derivatives of this compound, HRMS is crucial for confirming their successful synthesis and structural integrity. For instance, the molecular weight of 3-Iodo-1,4-dimethyl-1H-pyrazole has been verified using HRMS, with the [M+H]⁺ ion observed at m/z 237.01. This technique is often used in conjunction with other spectroscopic methods like NMR to provide a complete structural confirmation.

| Compound | Ion | Calculated m/z | Found m/z | Reference |

| 4-Chloro-3,5-dimethyl-1-phenyl-1H-pyrazole | [C₁₁H₁₁ClN₂+H]⁺ | 207.0684 | 207.0686 | rsc.org |

| 4-Chloro-1-(4-nitrophenyl)-1H-pyrazole | [C₉H₆ClN₃O₂+H]⁺ | 224.0221 | 224.0220 | rsc.org |

| 2-(4-chloro-1H-pyrazol-1-yl)pyridine | [C₈H₆ClN₃+H]⁺ | 180.0323 | 180.0322 | rsc.org |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an essential technique for detecting and quantifying trace amounts of this compound, particularly in complex environmental samples like soil and water. nih.gov Due to its small size and polar nature, this compound can be challenging to retain on standard reversed-phase liquid chromatography columns. oup.comresearchgate.net To overcome this, methods using ion-pair reagents, such as perfluoroalkanoic acids, have been developed. These reagents enhance the retention time and improve the peak shape of the analyte, allowing for better separation from co-extracted matrix components. oup.comresearchgate.net

The use of an internal standard, such as the isotopically labeled 3,4-DMP-¹⁵N₂, is critical for accurate quantification, as it compensates for matrix effects and variations in extraction recovery. oup.com LC-MS/MS methods have been optimized to achieve low limits of quantification, making them suitable for monitoring the environmental fate of this nitrification inhibitor. nih.govoup.com For instance, one method reported recoveries of 102 to 107% when using 3,4-HDMP as an internal standard. oup.com

A study detailed the quantification of 3,4-DMP using LC-MS/MS with the following transitions: m/z 97.4→56.2 for quantification and m/z 97.4→70.2 for qualification. oup.com The internal standard, 3,4-HDMP, was monitored using the transition m/z 99.2→57.2. oup.com

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of this compound in environmental samples. It is particularly useful for identifying and quantifying volatile and semi-volatile organic compounds. In the context of environmental monitoring, GC-MS has been used to analyze the transformation products of 1,1-dimethylhydrazine (B165182) (a rocket fuel component) in aqueous solutions, where this compound was identified as one of the products. mdpi.com

However, the analysis of polar compounds like this compound by GC-MS can be challenging due to poor extraction efficiency from aqueous matrices. mdpi.com A method known as accelerated water sample preparation (AWASP) has been shown to improve the recovery of many analytes, although the recovery for this compound remained below 50%. mdpi.com Despite this, GC-MS remains a key tool, often used in conjunction with extensive compound libraries for the identification of unknown substances in complex mixtures. researchgate.netbiotech-asia.org The NIST WebBook provides a reference mass spectrum for 1H-Pyrazole, 3,4-dimethyl-, obtained by electron ionization. nist.gov

| Parameter | Value |

| Molecular Formula | C₅H₈N₂ |

| Molecular Weight | 96.13 g/mol |

| CAS Registry Number | 2820-37-3 |

X-ray Diffraction (XRD) Analysis

X-ray diffraction is an indispensable technique for determining the solid-state structure of crystalline materials, providing precise information about bond lengths, bond angles, and crystal packing.

Single-crystal X-ray diffraction (SC-XRD) offers the most definitive structural information for crystalline compounds. This technique has been instrumental in characterizing the three-dimensional structure of this compound and its various derivatives and metal complexes. By analyzing the diffraction pattern of a single crystal, researchers can determine the precise arrangement of atoms within the crystal lattice.

SC-XRD studies have been performed on various metal complexes incorporating pyrazole-based ligands, revealing details about their coordination chemistry. iucr.orgresearchgate.netiucr.org For example, the crystal structures of copper(II) complexes with 3,4,5-trimethyl-1H-pyrazole have been determined, providing insights into the coordination geometry around the metal center. iucr.orgresearchgate.net Similarly, the structures of cobalt(II) and nickel(II) complexes with 3,5-dimethyl-1H-pyrazole-1-carboxamidine have been elucidated, showing an octahedral coordination environment. iucr.org The Cambridge Structural Database contains crystal structure data for this compound. nih.gov

A study on 4-amino-3,5-dimethyl-1H-pyrazolium citrate (B86180) monohydrate used single-crystal XRD to reveal a ladder-like structure formed through extensive hydrogen bonding. researchgate.nettandfonline.com

Powder X-ray diffraction (PXRD) is a fundamental technique for the identification and characterization of polymorphic forms of a crystalline solid. icdd.comrigaku.com Polymorphs are different crystalline structures of the same compound, which can exhibit different physical properties. PXRD is used to obtain a diffraction pattern that is unique to a specific crystalline phase, acting as a "fingerprint" for that polymorph. google.comgoogle.comgoogleapis.com

Other Spectroscopic and Analytical Methods

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable tool for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The absorption of UV-Vis radiation by this compound is primarily attributed to the π → π* electronic transitions within the pyrazole ring. The pyrazole ring itself constitutes the chromophore, and its electronic absorption characteristics are influenced by the substituents attached to it.

The electronic spectrum of the parent 1H-pyrazole in ethanol (B145695) shows a prominent absorption band around 210 nm. For this compound, the methyl groups, acting as auxochromes, are expected to cause a slight bathochromic shift (shift to longer wavelength) of this absorption maximum due to their electron-donating inductive effects. While specific experimental data for the UV-Visible spectrum of this compound, including its maximum absorption wavelength (λmax) and molar absorptivity (ε), are not extensively detailed in readily available literature, the principal absorption is anticipated to be in the short-wavelength UV region, consistent with its aromatic heterocyclic structure.

For related pyrazole derivatives, the position and intensity of the absorption bands can be significantly affected by the nature and position of substituents and the solvent used. For instance, the introduction of a carbodithioate group at the N1 position, as in certain 3,5-dimethyl-1H-pyrazole derivatives, introduces new chromophores and results in strong absorptions at different wavelengths, such as around 301 nm. Current time information in Bangalore, IN. However, for this compound itself, the spectrum is expected to be simpler, dominated by the pyrazole ring's π-system transitions.

Table 1: Expected UV-Visible Absorption Characteristics of this compound

| Chromophore | Expected Transition | Anticipated λmax (nm) | Solvent Effects |

|---|

Note: The λmax value is an approximation based on the parent pyrazole and the expected effect of methyl substituents. Precise experimental values require direct measurement.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which can be compared against the theoretically calculated values derived from the compound's molecular formula. This comparison is a crucial step in verifying the purity and confirming the identity of a synthesized compound.

For this compound, the molecular formula is C₅H₈N₂. nih.govsigmaaldrich.comthermofisher.comscbt.com Based on the atomic masses of carbon (C), hydrogen (H), and nitrogen (N), the theoretical elemental composition can be calculated. The molecular weight of this compound is 96.13 g/mol . nih.govsigmaaldrich.comthermofisher.comscbt.com

The theoretical percentages are as follows:

Carbon (C): (5 * 12.011 / 96.13) * 100% = 62.47%

Hydrogen (H): (8 * 1.008 / 96.13) * 100% = 8.39%

Nitrogen (N): (2 * 14.007 / 96.13) * 100% = 29.14%